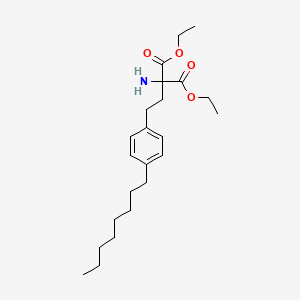
Diethyl 2-Amino-2-(4-Octylphenethyl)malonate
Descripción
Diethyl 2-Amino-2-(4-Octylphenethyl)malonate is a chemical compound with the molecular formula C23H37NO4 and a molecular weight of 391.55 g/mol . This compound is known for its unique structure, which includes an amino group, a malonate ester, and a long octylphenethyl chain. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C23H37NO4 |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
diethyl 2-amino-2-[2-(4-octylphenyl)ethyl]propanedioate |
InChI |
InChI=1S/C23H37NO4/c1-4-7-8-9-10-11-12-19-13-15-20(16-14-19)17-18-23(24,21(25)27-5-2)22(26)28-6-3/h13-16H,4-12,17-18,24H2,1-3H3 |
Clave InChI |
TZDPPGKXSLKBQH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)CCC(C(=O)OCC)(C(=O)OCC)N |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-Amino-2-(4-Octylphenethyl)malonate typically involves the reaction of diethyl malonate with 4-octylphenethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and an appropriate solvent, like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-Amino-2-(4-Octylphenethyl)malonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
Diethyl 2-Amino-2-(4-Octylphenethyl)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl 2-Amino-2-(4-Octylphenethyl)malonate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the malonate ester can participate in various biochemical reactions. The long octylphenethyl chain enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2-Acetamido-2-(4-Octylphenethyl)malonate: Similar structure but with an acetamido group instead of an amino group.
Diethyl 2-(4-Methoxyphenyl)malonate: Contains a methoxy group on the phenyl ring instead of an octyl chain.
Uniqueness
Diethyl 2-Amino-2-(4-Octylphenethyl)malonate is unique due to its combination of an amino group, a malonate ester, and a long octylphenethyl chain. This unique structure imparts specific chemical and physical properties, making it valuable for various research applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


